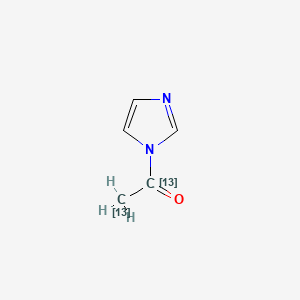
1-Acetylimidazole-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylimidazole-13C2 is a stable isotope-labeled compound with the molecular formula C3^13C2H6N2O and a molecular weight of 112.1 g/mol . This compound is a derivative of imidazole, where the acetyl group is attached to the nitrogen atom of the imidazole ring. The stable isotope labeling with carbon-13 makes it particularly useful in various scientific research applications, including tracer studies and metabolic research.
Métodos De Preparación
1-Acetylimidazole-13C2 can be synthesized through several synthetic routes. One common method involves the acetylation of imidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography.
For industrial production, the process may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of stable isotope-labeled precursors is essential to incorporate the carbon-13 isotopes into the final product .
Análisis De Reacciones Químicas
1-Acetylimidazole-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it back to imidazole or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Acetylimidazole-13C2 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Acetylimidazole-13C2 involves its role as an acetylating agent. It transfers the acetyl group to nucleophilic sites on target molecules, such as amino acids in proteins or hydroxyl groups in polysaccharides . This acetylation process can alter the function and activity of the target molecules, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
1-Acetylimidazole-13C2 can be compared with other acetylimidazole derivatives, such as:
N-Acetylimidazole: Similar in structure but without the carbon-13 labeling, making it less useful for tracer studies.
1-Acetyl-3-alkylimidazolium iodides: These compounds have additional alkyl groups, which can alter their reactivity and solubility.
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications requiring precise tracking and quantification of metabolic pathways.
Propiedades
Fórmula molecular |
C5H6N2O |
|---|---|
Peso molecular |
112.10 g/mol |
Nombre IUPAC |
1-imidazol-1-yl(1,2-13C2)ethanone |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3/i1+1,5+1 |
Clave InChI |
VIHYIVKEECZGOU-AEGZSVGQSA-N |
SMILES isomérico |
[13CH3][13C](=O)N1C=CN=C1 |
SMILES canónico |
CC(=O)N1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


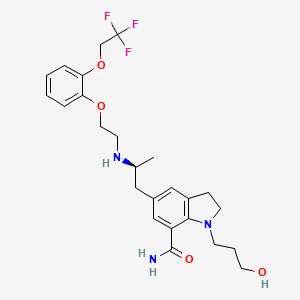
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)
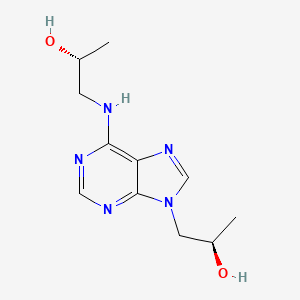
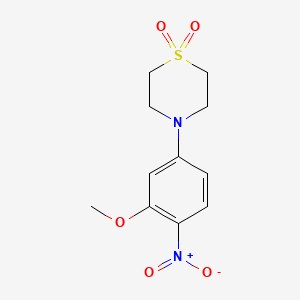

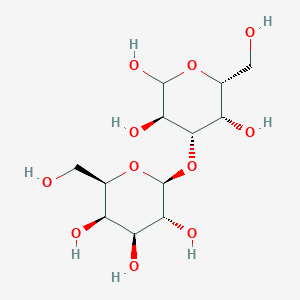

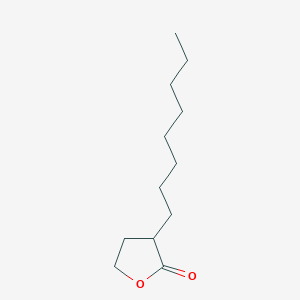
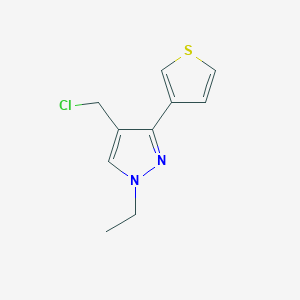
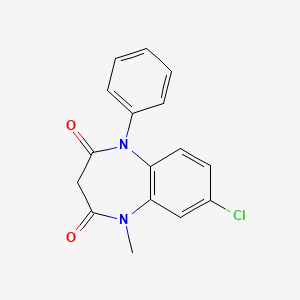
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
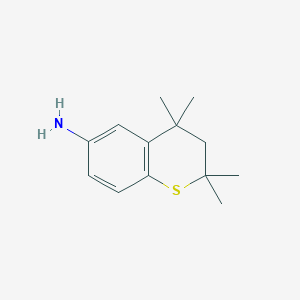
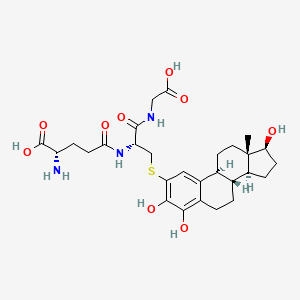
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
